Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities, including antimicrobial, anticancer, and antifungal properties .
Vorbereitungsmethoden
The synthesis of Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include aqueous solvents and mild temperatures to ensure high yields and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with the active sites of enzymes, inhibiting their activity . This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate can be compared with other triazole derivatives, such as:
Ketoconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Fluconazole: Another antifungal agent, known for its broad-spectrum activity against fungal pathogens.
Voriconazole: A triazole derivative with potent antifungal activity, used in the treatment of severe fungal infections.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
673477-97-9 |
---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
ethyl 3-[4-(triazol-2-yl)anilino]but-2-enoate |
InChI |
InChI=1S/C14H16N4O2/c1-3-20-14(19)10-11(2)17-12-4-6-13(7-5-12)18-15-8-9-16-18/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
UWIDRFOKHDEKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)N2N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.